molecular formula C9H9FN2O B14785251 Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Cat. No.: B14785251
M. Wt: 180.18 g/mol
InChI Key: ULVAYBMXYWRIME-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- (molecular formula: C₉H₁₀FN₂O) is a benzonitrile derivative featuring three distinct substituents:

  • Amino group (-NH₂) at position 2: Introduces hydrogen-bonding capability and basicity.
  • Ethoxy group (-OCH₂CH₃) at position 5: Enhances lipophilicity and electron-donating effects.
  • Fluoro group (-F) at position 4: Provides electronegativity and metabolic stability.

This compound’s multifunctional structure makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

2-amino-5-ethoxy-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-3-6(5-11)8(12)4-7(9)10/h3-4H,2,12H2,1H3

InChI Key

ULVAYBMXYWRIME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-5-ethoxy-4-fluoro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts like zinc chloride and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-5-ethoxy-4-fluoro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, ethoxy, and fluorine groups can influence its binding affinity and selectivity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence ID
2-Amino-5-ethoxy-4-fluoro- -NH₂ (C2), -OCH₂CH₃ (C5), -F (C4) 194.19 g/mol Potential H-bond donor, moderate lipophilicity N/A
4-Amino-5-fluoro-2-hydroxybenzonitrile -NH₂ (C4), -OH (C2), -F (C5) 152.13 g/mol Higher polarity due to -OH; drug intermediate
4-Bromo-2-chloro-5-fluorobenzonitrile -Br (C4), -Cl (C2), -F (C5) 234.43 g/mol Halogen-rich; used in agrochemical synthesis
2-Fluoro-5-(trifluoromethoxy)benzonitrile -F (C2), -OCF₃ (C5) 221.12 g/mol Strong electron-withdrawing groups; PET ligands

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons, contrasting with trifluoromethoxy (-OCF₃) in , which withdraws electrons. This difference impacts charge transfer in materials science applications (e.g., TADF emitters) .
  • Halogen vs. Amino Groups: Bromo and chloro substituents () enhance electrophilicity for cross-coupling reactions, whereas the amino group in the target compound enables hydrogen bonding, critical for drug-receptor interactions .

Physicochemical Properties

Property Target Compound 4-Amino-5-fluoro-2-hydroxybenzonitrile 4-Bromo-2-chloro-5-fluorobenzonitrile
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.3 (higher polarity) ~3.5 (high lipophilicity)
Hydrogen Bonding 2 donors (NH₂), 3 acceptors 3 donors (NH₂, OH), 3 acceptors 0 donors, 3 acceptors
Synthetic Utility Intermediate for drug design Precursor for fluorinated phenols Halogenated scaffold for cross-coupling

Key Observations :

  • Halogenated analogs () prioritize reactivity over bioavailability, aligning with agrochemical applications.

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